Histone H3 (1-34)

Epigenetics Chromatin Biology Histone Reader Proteins

Histone H3 (1-34) is the full-length N-terminal tail peptide required for accurate bipartite reader domain recognition—shorter fragments (1-21 or 23-34) lose 12- to 70-fold binding affinity with domains like PHF14 PZP. It provides native-context Thr3 phosphorylation for Haspin (GSG2) inhibitor screening (Staurosporine IC50 = 29 nM reference). Contains K23 and K27 for acetylation/methylation studies absent in truncated substrates. Essential for ITC, FP, SPR binding assays and epigenetic drug discovery programs requiring the full conformational ensemble.

Molecular Formula C144H260N54O44
Molecular Weight 3451.9 g/mol
Cat. No. B1151280
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHistone H3 (1-34)
Molecular FormulaC144H260N54O44
Molecular Weight3451.9 g/mol
Structural Identifiers
InChIInChI=1S/C144H260N54O44/c1-69(2)62-95(129(231)172-74(7)115(217)193-109(81(14)204)137(239)187-84(35-17-23-51-146)118(220)171-71(4)112(214)170-72(5)113(215)179-89(40-28-56-162-141(154)155)121(223)182-86(37-19-25-53-148)124(226)190-96(67-199)130(232)176-77(10)140(242)197-60-32-44-98(197)132(234)173-75(8)116(218)192-106(78(11)201)134(236)169-64-103(209)167-66-105(211)212)189-126(228)93(46-48-100(152)206)184-119(221)85(36-18-24-52-147)181-123(225)91(42-30-58-164-143(158)159)186-133(235)99-45-33-61-198(99)139(241)76(9)175-117(219)83(34-16-22-50-145)177-104(210)65-166-102(208)63-168-135(237)107(79(12)202)194-131(233)97(68-200)191-125(227)87(38-20-26-54-149)183-122(224)90(41-29-57-163-142(156)157)180-114(216)73(6)174-136(238)108(80(13)203)195-128(230)94(47-49-101(153)207)185-120(222)88(39-21-27-55-150)188-138(240)110(82(15)205)196-127(229)92(178-111(213)70(3)151)43-31-59-165-144(160)161/h69-99,106-110,199-205H,16-68,145-151H2,1-15H3,(H2,152,206)(H2,153,207)(H,166,208)(H,167,209)(H,168,237)(H,169,236)(H,170,214)(H,171,220)(H,172,231)(H,173,234)(H,174,238)(H,175,219)(H,176,232)(H,177,210)(H,178,213)(H,179,215)(H,180,216)(H,181,225)(H,182,223)(H,183,224)(H,184,221)(H,185,222)(H,186,235)(H,187,239)(H,188,240)(H,189,228)(H,190,226)(H,191,227)(H,192,218)(H,193,217)(H,194,233)(H,195,230)(H,196,229)(H,211,212)(H4,154,155,162)(H4,156,157,163)(H4,158,159,164)(H4,160,161,165)/t70-,71-,72-,73-,74-,75-,76-,77-,78+,79+,80+,81+,82+,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,106-,107-,108-,109-,110-/m0/s1
InChIKeyYHRWEARFIPWXTK-VNTXWMTKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Histone H3 (1-34) Procurement Guide: Essential Peptide for Epigenetic Reader and Kinase Assays


Histone H3 (1-34) is an N-terminal peptide fragment derived from human histone isotype 3.1, comprising amino acids 1-34 of the full-length histone H3 protein [1]. This peptide encompasses the intrinsically disordered 'tail' region of histone H3, which is a primary site for numerous post-translational modifications (PTMs) that regulate chromatin structure and gene expression [1]. Histone H3 (1-34) serves as a well-defined substrate for various epigenetic enzymes, including methyltransferases, demethylases, and kinases, and as a ligand for 'reader' proteins that interpret the histone code .

Why Histone H3 (1-34) Cannot Be Replaced by Shorter Fragments Like H3 (1-21) or (23-34) in Key Assays


The N-terminal tail of histone H3 contains multiple, functionally distinct regions that are recognized by different classes of reader proteins and enzymes. Substituting Histone H3 (1-34) with shorter fragments such as H3 (1-21) or H3 (23-34) fundamentally alters or abolishes specific biological interactions [1]. For instance, the PZP domain of PHF14 engages in a bipartite recognition mode that requires both the extreme N-terminus (residues 1-15) and a middle segment (residues 14-34) of the H3 tail for high-affinity binding; using only one of these fragments results in a 12- to 70-fold reduction in binding affinity [1]. This dependency on the full 1-34 sequence context is critical for assays designed to measure interactions that are sensitive to the native length and conformational ensemble of the H3 tail .

Quantitative Differentiation of Histone H3 (1-34) Against In-Class Peptide Alternatives


Bipartite Recognition by PHF14 PZP Domain Requires Full 1-34 Sequence for High Affinity

The PZP domain of PHF14 exhibits high-affinity binding to unmodified Histone H3 (1-34) with a dissociation constant (KD) of 0.17 µM [1]. This interaction is bipartite, involving concurrent engagement of the N-terminal segment (residues 1-15) and a middle segment (residues 14-34) [1]. In direct comparison, the binding affinity for the isolated H3 (1-15) fragment is drastically reduced (KD = 12.7 µM), representing a ~75-fold decrease [1]. Similarly, the H3 (14-34) fragment alone shows an intermediate affinity (KD = 2.14 µM), which is still ~12-fold weaker than that of the full 1-34 peptide [1].

Epigenetics Chromatin Biology Histone Reader Proteins Protein-Peptide Interactions

Kinase Substrate Profiling: Histone H3 (1-34) as a Preferred Substrate for Haspin/GSG2 Activity Assays

Histone H3 (1-34) is utilized as a native substrate in commercial kinase activity assays for the mitotic kinase Haspin (GSG2), which specifically phosphorylates histone H3 at threonine-3 (H3T3ph) [1]. The assay uses Histone H3 (1-34) and 33P-ATP to measure kinase activity [1]. For reference, in this assay format, the broad-spectrum kinase inhibitor Staurosporine exhibits an IC50 of 29 nM, while other clinical kinase inhibitors like Sorafenib (IC50 = 10,000 nM) and Sunitinib (IC50 = 2,300 nM) show significantly lower potency, demonstrating the assay's utility in profiling compound selectivity against this histone-modifying enzyme [1].

Kinase Assays Mitosis Drug Discovery Enzymology

Comprehensive PTM Coverage: Encompasses Critical Lysine Residues Not Present in H3 (1-21)

Histone H3 (1-34) includes key regulatory lysine residues up to K27, whereas the commonly used H3 (1-21) substrate terminates at residue 21 and therefore lacks K23 and K27 . These additional residues are important targets for post-translational modifications, such as acetylation and methylation [1]. For instance, the binding of the PHF14 PZP domain to H3 (1-34) is sensitive to modifications at K23, but not K9 or K27 [1], highlighting that the functional readout of PTMs on this peptide is context-dependent and requires the presence of the full 1-34 sequence for certain effector proteins.

Post-Translational Modifications Methyltransferase Assays Acetyltransferase Assays Peptide Substrates

High-Value Application Scenarios for Histone H3 (1-34) in Epigenetics and Kinase Drug Discovery


Characterizing Bipartite Histone Reader Interactions (e.g., PHF14)

Histone H3 (1-34) is essential for in vitro binding studies (e.g., ITC, FP, SPR) with proteins like PHF14 that utilize a bipartite recognition mechanism. As demonstrated by Zheng et al., the high-affinity interaction (KD = 0.17 µM) with the PHF14 PZP domain requires the full 1-34 peptide, and this binding is abrogated with shorter fragments [1]. This peptide is the appropriate tool for accurately mapping binding interfaces and quantifying affinities for this class of reader domains.

Profiling Haspin/GSG2 Kinase Inhibitors in a Physiologically Relevant Assay

In kinase inhibitor discovery and selectivity profiling, the Haspin (GSG2) assay that uses Histone H3 (1-34) as a substrate provides a robust and direct readout of enzymatic activity at its native phosphorylation site (Thr3) [1]. The assay is characterized by reference IC50 values for standard inhibitors (e.g., Staurosporine IC50 = 29 nM), allowing for straightforward benchmarking of new compounds in a system that closely mimics the biological context [1].

Investigating the Function of PTMs at K23 and K27 in Chromatin Signaling

Research focused on the role of acetylation or methylation at lysine 23 (H3K23ac/me) or lysine 27 (H3K27ac/me) requires a peptide substrate that contains these residues [1]. Histone H3 (1-34) is the appropriate length for these studies, as it includes K23 and K27, which are absent in the shorter H3 (1-21) substrate. This peptide can be used in enzymatic assays with specific methyltransferases or acetyltransferases, or in pull-down experiments to identify readers of these specific modifications .

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